3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione
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Overview
Description
3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione is a complex organic compound that features a benzimidazole ring fused with a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione typically involves the condensation of appropriate benzimidazole and piperidine derivatives under controlled conditions. One common method involves the reaction of 4-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole with piperidine-2,6-dione in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione: Similar structure with a bromo substituent.
3-(4-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione: Contains a hydroxy group instead of an amino group.
Uniqueness
The unique combination of the benzimidazole and piperidine-2,6-dione structures in 3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
3-(4-amino-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H14N4O3/c1-16-11-7(14)3-2-4-8(11)17(13(16)20)9-5-6-10(18)15-12(9)19/h2-4,9H,5-6,14H2,1H3,(H,15,18,19) |
InChI Key |
NAGIIWVAMHYLRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
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